1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione
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Overview
Description
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,6-trimethylbenzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to dihydropyrrole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydropyrrole derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-hydroxy-4-phenyl-1h-pyrrole-2,5-dione: Lacks the trimethyl groups on the aromatic ring.
1-Methyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione: Has a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is unique due to the presence of both the ethyl group and the trimethyl-substituted aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
873937-27-0 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H17NO3/c1-5-16-14(18)12(13(17)15(16)19)11-9(3)6-8(2)7-10(11)4/h6-7,17H,5H2,1-4H3 |
InChI Key |
LBVPAROCYLMUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C1=O)O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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